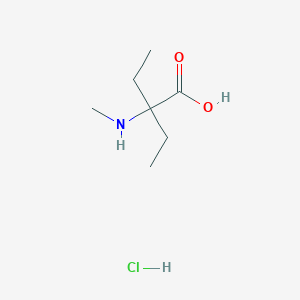

![molecular formula C12H19F3N2O5 B1448262 methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate CAS No. 1351601-15-4](/img/structure/B1448262.png)

methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate

Overview

Description

Scientific Research Applications

Chemical Synthesis and Reactivity

One significant application of this compound is in the field of chemical synthesis, where it serves as an intermediate or reagent in the preparation of other complex molecules. The compound's trifluoroacetate group, in particular, plays a crucial role in modifying other chemicals through processes like trifluoroacetylation. This process is essential for introducing trifluoroacetyl protections or modifications in various functional groups such as amine, hydroxyl, and thiol groups under mild and non-acidic conditions. The resultant products are often more volatile, aiding in their analysis and purification, as demonstrated by Donike (1973) in the trifluoroacetylation of amine, hydroxyl, and thiol groups, yielding neutral trifluoroacetamides suitable for trace analysis in chromatography (Donike, 1973).

Analytical Applications

In analytical chemistry, derivatives of this compound are utilized for the precise quantification and identification of other substances. The trifluoroacetate group's ability to react with amines to form stable derivatives makes it valuable for gas chromatographic analysis. For example, the N-trifluoroacetylation of amino acids allows for their separation and identification via gas chromatography, providing a method to analyze complex biological samples with high precision and sensitivity. This method has been applied in the determination of 1- and 3-methylhistidine in biological fluids, showcasing the compound's utility in enhancing analytical methodologies (Rogoskin, Krylov, & Khlebnikova, 1987).

Biochemical Research

In biochemical research, the compound's derivatives serve as tools for studying biological processes and substances. For instance, the synthesis of highly N-methylated cyclic peptides, which are of interest for their biological activities and potential therapeutic applications, often involves the use of such intermediates. These peptides, synthesized through solid-phase methods that may involve trifluoroacetic acid exposures, highlight the compound's role in facilitating the development of novel biochemical substances with specific functions or activities (Marcucci, Tulla-Puche, & Albericio, 2012).

properties

IUPAC Name |

methyl 1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.C2HF3O2/c1-11-7-8(13)12-10(9(14)15-2)5-3-4-6-10;3-2(4,5)1(6)7/h11H,3-7H2,1-2H3,(H,12,13);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCJBZAKACFFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1(CCCC1)C(=O)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)

![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)